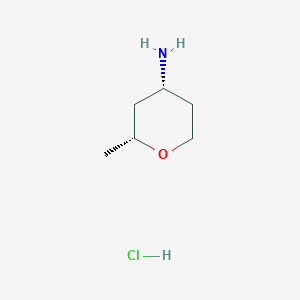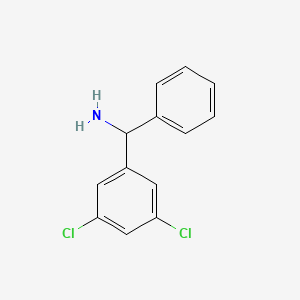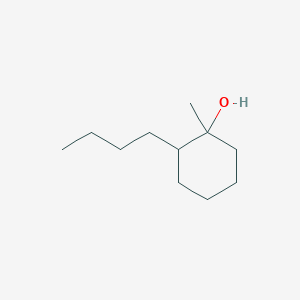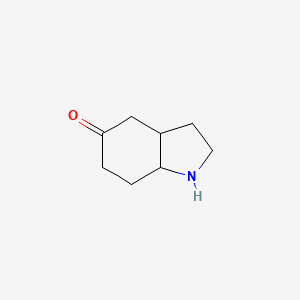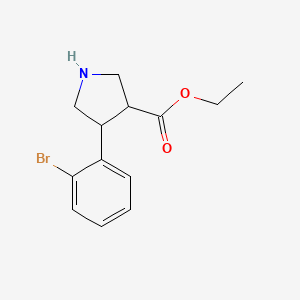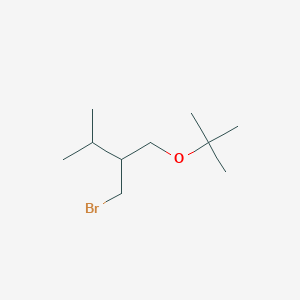
1-Bromo-2-(tert-butoxymethyl)-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane is an organic compound characterized by the presence of a bromomethyl group, a tert-butoxy group, and a methyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(tert-butoxy)-3-methylbutane using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Employed in the preparation of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane in chemical reactions involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The tert-butoxy group provides steric hindrance, influencing the selectivity and outcome of reactions. The methyl group contributes to the overall stability and reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(chloromethyl)-1-(tert-butoxy)-3-methylbutane: Similar structure but with a chlorine atom instead of bromine.
2-(iodomethyl)-1-(tert-butoxy)-3-methylbutane: Similar structure but with an iodine atom instead of bromine.
2-(bromomethyl)-1-(methoxy)-3-methylbutane: Similar structure but with a methoxy group instead of tert-butoxy.
Uniqueness
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane is unique due to the combination of the bromomethyl and tert-butoxy groups, which impart distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H21BrO |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
1-bromo-3-methyl-2-[(2-methylpropan-2-yl)oxymethyl]butane |
InChI |
InChI=1S/C10H21BrO/c1-8(2)9(6-11)7-12-10(3,4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
WYUHIPLIGAJNFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(COC(C)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


